Cas no 697739-06-3 (1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester)

1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester is a fluorinated indazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a methyl ester group at the 4-position and a fluorine substituent at the 6-position, enhancing its reactivity and bioavailability. The 1-methyl substitution improves metabolic stability, making it a valuable intermediate for drug discovery, particularly in the development of kinase inhibitors or other biologically active molecules. Its well-defined structure and high purity ensure consistent performance in synthetic pathways. This compound is suitable for use in medicinal chemistry, offering a versatile scaffold for further functionalization and optimization in targeted therapeutic agents.
1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester structure
697739-06-3 structure
Product Name:1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester
CAS No:697739-06-3
MF:C10H9FN2O2
MW:208.189065694809
CID:4150574
PubChem ID:69160694
Update Time:2025-06-09

1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester
    • methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate
    • SCHEMBL4721058
    • DTXSID101173598
    • Methyl6-fluoro-1-methyl-1H-indazole-4-carboxylate
    • 697739-06-3
    • CKTSOTAUTZFNTA-UHFFFAOYSA-N
    • Inchi: 1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3
    • InChI Key: CKTSOTAUTZFNTA-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C(C(OC)=O)=CC(F)=C2)C=N1

Computed Properties

  • Exact Mass: 208.06480570Da
  • Monoisotopic Mass: 208.06480570Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 44.1Ų

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Additional information on 1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester

Introduction to 1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester (CAS No. 697739-06-3)

1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester (CAS No. 697739-06-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester, has garnered attention due to its unique structural features and promising biological activities.

The molecular structure of 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester consists of an indazole core with a fluoro substituent at the 6-position and a methyl ester group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties that make this compound an attractive candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The fluoro substitution at the 6-position is believed to enhance the compound's ability to interact with specific biological targets, thereby improving its therapeutic efficacy.

In addition to its anti-inflammatory and analgesic effects, 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

The pharmacokinetic properties of 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development as a therapeutic agent. Its high oral bioavailability and low toxicity further enhance its potential for clinical applications.

In terms of synthetic routes, several methods have been reported for the preparation of 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester. One common approach involves the reaction of 6-fluoroindazole with methyl chloroformate in the presence of a base, followed by methylation to introduce the methyl group at the 1-position. This synthetic route is efficient and scalable, making it suitable for large-scale production.

The safety profile of 6-fluoro-1-methylindazole-4-carboxylic acid methyl ester has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety assessments are necessary before it can be advanced to clinical trials.

In conclusion, 1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester (CAS No. 697739-06-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activities and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound, paving the way for future advancements in drug discovery and development.

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